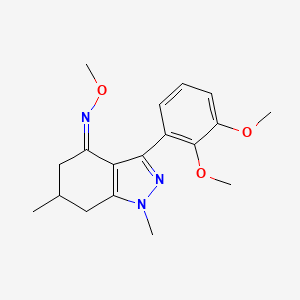![molecular formula C17H19NO5 B2993754 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one CAS No. 887209-82-7](/img/structure/B2993754.png)
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride .
The next step involves the introduction of the chromen-2-one moiety. This can be achieved through a series of condensation reactions, often under acidic or basic conditions, to form the final product. The reaction conditions may vary, but typically involve temperatures ranging from room temperature to 100°C and reaction times from several hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -78°C to 100°C, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the spirocyclic moiety, leading to a diverse array of derivatives .
Scientific Research Applications
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-ylboronic acid: A related compound with similar structural features.
Uniqueness
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one is unique due to its combination of a spirocyclic structure and a chromen-2-one moiety.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-1-2-15-14(10-13)12(9-16(20)23-15)11-18-5-3-17(4-6-18)21-7-8-22-17/h1-2,9-10,19H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBWHZUNGJNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
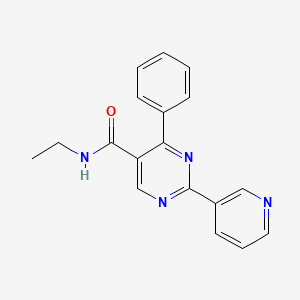
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2993674.png)
![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
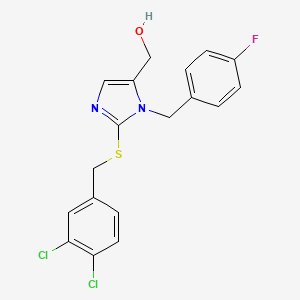
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)
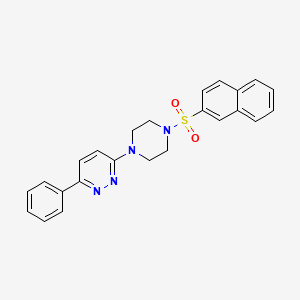
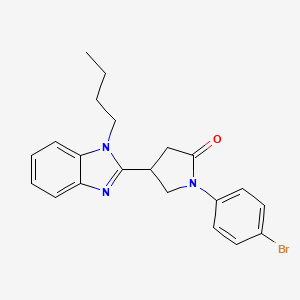
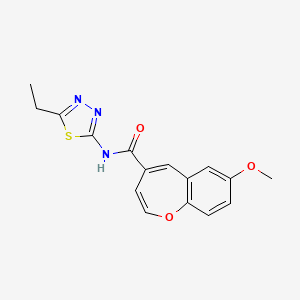
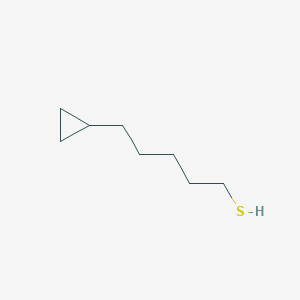
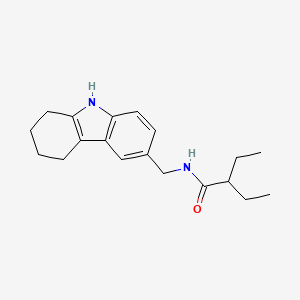

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
